molecular formula C13H11N3O4S2 B611048 Sudoxicam CAS No. 34042-85-8

Sudoxicam

Cat. No.: B611048
CAS No.: 34042-85-8
M. Wt: 337.4 g/mol
InChI Key: SYCHUQUJURZQMO-UHFFFAOYSA-N
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Description

Sudoxicam is a nonsteroidal anti-inflammatory drug (NSAID) from the enol-carboxamide class. It was patented by Pfizer for the treatment of thrombosis. This compound is known for its potent anti-inflammatory, anti-edema, and antipyretic activities . It strongly inhibits the aggregation of rabbit, dog, and human platelets caused by collagen .

Scientific Research Applications

Sudoxicam has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of enol-carboxamide structures.

    Biology: Investigated for its effects on platelet aggregation and inflammation.

    Medicine: Explored for its potential therapeutic applications in treating inflammatory conditions and thrombosis.

    Industry: Used in the development of new NSAIDs and related compounds.

Future Directions

Future studies are focusing on identifying which enzymes are responsible for the reactions and hence contribute to variability in the relevance of these competing pathways in patients . These insights would facilitate identification of patients more at risk for adverse outcomes due to enhanced Sudoxicam bioactivation .

Biochemical Analysis

Biochemical Properties

Sudoxicam interacts with cyclooxygenase (COX) enzymes as a COX antagonist . It inhibits the COX enzymes, which play a crucial role in the inflammatory response by producing prostaglandins . This compound’s interaction with these enzymes results in its potent anti-inflammatory, anti-edema, and antipyretic activity .

Cellular Effects

This compound’s primary cellular effect is the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins . This reduction in prostaglandin synthesis can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of COX enzymes . This compound binds to the active site of these enzymes, preventing them from converting arachidonic acid into prostaglandins . This inhibition can lead to changes in gene expression related to inflammation and pain signaling .

Temporal Effects in Laboratory Settings

This compound undergoes a P450-mediated thiazole ring scission to the corresponding acylthiourea metabolite, a well-established pro-toxin . Over time, this metabolic process can lead to the accumulation of the acylthiourea metabolite, potentially contributing to this compound’s hepatotoxic effects .

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively reduce inflammation and fever at doses ranging from 1 to 10 mg/kg . At higher doses, this compound may cause adverse effects, including potential hepatotoxicity .

Metabolic Pathways

This compound’s primary metabolic pathway involves a P450-mediated thiazole ring scission to produce an acylthiourea metabolite . This metabolite is a pro-toxin, suggesting that this compound’s hepatotoxicity may be linked to this metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sudoxicam can be synthesized through a multi-step process involving the formation of the enol-carboxamide structure. The synthesis typically involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide with thiazole derivatives under controlled conditions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Sudoxicam undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like NADPH and reducing agents like glutathione. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound include acylthiourea metabolites and hydroxylated derivatives. These products are often studied for their biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its potent inhibition of platelet aggregation and its specific structural features, such as the thiazole ring. Its high hepatotoxicity, compared to meloxicam, is also a distinguishing factor, which has led to its withdrawal from the market .

Properties

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-16-10(12(18)15-13-14-6-7-21-13)11(17)8-4-2-3-5-9(8)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCHUQUJURZQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187653
Record name Sudoxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34042-85-8
Record name Sudoxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34042-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sudoxicam [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sudoxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sudoxicam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUDOXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X033PDI962
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The oxicams may be combined with the special 1,2-diacyl-glycero-3-phosphocholines in a molar ratio of 1:1 to 1:20, preferably in a molar ratio of 1:1 to 1:10. A unit dose for the therapeutic application to humans amounts to 5-300 mg oxicam combined with 10-500 mg 1,2-diacyl-glycerol-3-phosphocholine per day, preferably 10-20 mg for piroxicam and 100-300 mg for isoxicam combined with 50-250 mg 1,1-diacyl-glycero-3-phosphocholine.
[Compound]
Name
1,2-diacyl-glycero-3-phosphocholines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,2-diacyl-glycerol-3-phosphocholine
Quantity
255 (± 245) mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,1-diacyl-glycero-3-phosphocholine
Quantity
150 (± 100) mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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